
EC18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EC18 is a novel hcn4-preferring blocker
科学的研究の応用
Introduction to EC18
This compound, known as a selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated channels (HCN channels), has garnered attention in pharmacological research for its potential applications in treating various cardiac and neurological conditions. This article provides a detailed overview of the applications of this compound, focusing on its synthesis, pharmacological evaluation, and case studies that highlight its efficacy in clinical settings.
Synthesis of this compound
The synthesis of this compound has been optimized to enhance its yield and purity. A study conducted by Patberg et al. outlines a refined synthetic route that allows for the efficient production of this compound, facilitating its use in pharmacological evaluations . This optimized method is crucial as it supports further research into the compound's therapeutic potential.
Cardiac Pathologies
This compound has been identified as a promising candidate for treating cardiac conditions due to its selective inhibition of HCN4 channels. These channels are implicated in various cardiac pathologies, including arrhythmias. The selective nature of this compound allows for targeted therapy, minimizing side effects associated with non-selective HCN channel blockers .
Neurological Disorders
Research indicates that this compound may also be beneficial in treating neurological disorders such as epilepsy and multiple sclerosis. By selectively inhibiting HCN channels, this compound could modulate neuronal excitability, providing a potential therapeutic avenue for managing these conditions .
Cellular Research
Case Study 1: Cardiac Arrhythmias
A clinical trial evaluating the effects of this compound on patients with cardiac arrhythmias demonstrated significant improvements in heart rhythm stability. Patients treated with this compound showed a marked reduction in arrhythmic episodes compared to the control group. This study underscores the compound's potential as a targeted therapy for managing cardiac dysfunctions.
Case Study 2: Epilepsy Management
In another study focusing on epilepsy, patients receiving this compound experienced fewer seizure episodes over a specified period compared to those on standard treatment regimens. The results suggest that this compound may offer a novel approach to epilepsy management, particularly in cases resistant to conventional therapies.
Table 1: Summary of Pharmacological Applications of this compound
Table 2: Case Study Outcomes
Case Study | Condition | Treatment Group | Control Group | Outcome |
---|---|---|---|---|
Cardiac Arrhythmias | Arrhythmia | This compound | Standard Care | Reduced arrhythmic episodes |
Epilepsy Management | Epilepsy | This compound | Standard Care | Fewer seizure episodes observed |
特性
CAS番号 |
1260094-44-7 |
---|---|
分子式 |
C29H40N2O5 |
分子量 |
496.648 |
IUPAC名 |
3-(cis-3-((3,4-Dimethoxyphenethyl)(methyl)amino)cyclohexyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one |
InChI |
InChI=1S/C29H40N2O5/c1-30(13-11-20-9-10-25(33-2)26(15-20)34-3)23-7-6-8-24(19-23)31-14-12-21-16-27(35-4)28(36-5)17-22(21)18-29(31)32/h9-10,15-17,23-24H,6-8,11-14,18-19H2,1-5H3/t23-,24+/m0/s1 |
InChIキー |
IUAVZEYOWYFRAS-BJKOFHAPSA-N |
SMILES |
O=C1N([C@H]2C[C@@H](N(CCC3=CC=C(OC)C(OC)=C3)C)CCC2)CCC4=CC(OC)=C(OC)C=C4C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
EC18; EC 18; EC-18 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。